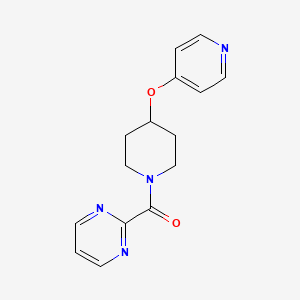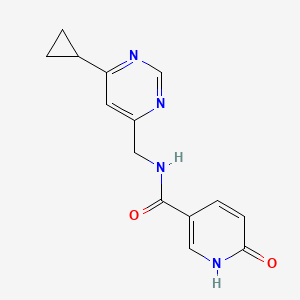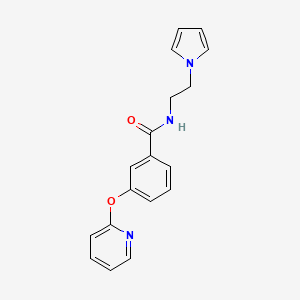
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as PEB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for targeted therapy. In
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and neuroleptic activity of benzamides related to N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide have been explored, with findings indicating the potential neuroleptic applications of these compounds. Studies have shown a good correlation between structure and activity, highlighting the importance of specific substitutions to enhance activity (Iwanami et al., 1981).
- Crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative provide essential insights into the molecular interactions and orientation of the pyridine and benzene rings, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds (Artheswari et al., 2019).
Polymerization Initiators and Catalysis
- Research has demonstrated the use of α-iminocarboxamide complexes, similar in structure to the target compound, as single-component initiators for the homopolymerization of ethylene or the copolymerization of ethylene with functionalized monomers. This highlights the potential of these compounds in catalysis and the production of polymers (Rojas et al., 2007).
Drug Discovery and Molecular Interactions
- The discovery of benzamide derivatives as inhibitors of histone deacetylases (HDACs) points to the therapeutic potential of these compounds in cancer treatment. These findings underscore the relevance of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide and similar structures in the development of new anticancer drugs (Zhou et al., 2008).
Environmental and Material Sciences
- The kinetics and products of photocatalytic degradation studies, including compounds with pyridine structures, provide insights into environmental applications, such as the degradation of harmful chemicals in water. This research is critical for understanding the environmental impact and degradation pathways of similar compounds (Maillard-Dupuy et al., 1994).
properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPOGVCZDLOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

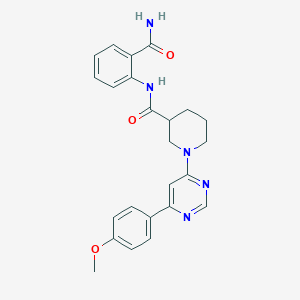


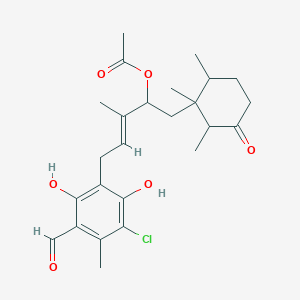
![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2749959.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2749961.png)
![Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2749962.png)
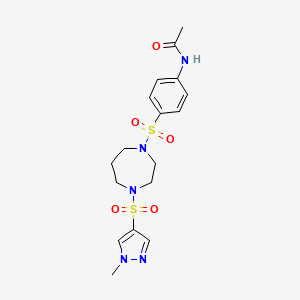
![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2749964.png)
